(E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one
Description
(E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one is a halogenated furanone derivative featuring a bromine atom at position 4 and a bromomethylene group at position 5 of the furanone ring. While its (Z)-isomer, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, is extensively studied as a quorum-sensing inhibitor (QSI) derived from the marine alga Delisea pulchra , the (E)-isomer is less characterized in biological contexts. The (Z)-isomer disrupts bacterial communication by inhibiting biofilm formation, swarming motility, and virulence factor secretion in pathogens like Escherichia coli, Pseudomonas aeruginosa, and Vibrio harveyi without affecting bacterial growth . Its mechanism involves blocking DNA-binding activity of transcriptional regulators (e.g., LuxRV in V. harveyi) rather than competing with quorum-sensing (QS) signal molecules .
Properties
Molecular Formula |
C5H2Br2O2 |
|---|---|
Molecular Weight |
253.88 g/mol |
IUPAC Name |
(5E)-4-bromo-5-(bromomethylidene)furan-2-one |
InChI |
InChI=1S/C5H2Br2O2/c6-2-4-3(7)1-5(8)9-4/h1-2H/b4-2+ |
InChI Key |
DPGLBHQUHFJRJS-DUXPYHPUSA-N |
Isomeric SMILES |
C1=C(/C(=C\Br)/OC1=O)Br |
Canonical SMILES |
C1=C(C(=CBr)OC1=O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one typically involves the bromination of a furanone precursor. One common method includes the following steps:
Starting Material: The synthesis begins with a furanone derivative.
Bromination: The furanone is treated with bromine (Br2) in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions.
Isolation: The product is then isolated and purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromine addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at positions 4 and 5 are susceptible to nucleophilic displacement, enabling the synthesis of diverse analogs:
The bromomethylene group (C=Br) participates in regioselective substitutions, often retaining the furanone backbone while introducing functional groups like amines or alkoxides .
Dehydrobromination and Elimination
The compound undergoes dehydrobromination to form unsaturated derivatives, facilitated by bases:
-
Example : Treatment with triethylamine in DMF eliminates HBr, yielding 5-methylene-2(5H)-furanone derivatives .
-
Key Reaction :
This reaction is critical for generating analogs with enhanced bioactivity .
Reductive Dehalogenation
Reductive removal of bromine atoms enables access to simpler furanones:
| Reducing Agent | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| Zinc dust | Protoanemonin (5-methylene-2(5H)-furanone) | THF, RT | 85% | |
| NaBH₄ | 4-Bromo-5-methylenefuran-2(5H)-one | Methanol, 0°C | 73% |
Zinc-mediated reduction selectively removes bromine from the methylene group, preserving the lactone ring .
Cross-Coupling Reactions
The bromine substituents enable participation in palladium-catalyzed cross-coupling:
| Reaction Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | 4-Aryl-5-(bromomethylene)furanone | 60–75% | |
| Stille coupling | PdCl₂, vinyltin | 4-Vinyl-5-(bromomethylene)furanone | 55% |
These reactions expand the compound’s utility in synthesizing aryl- or alkenyl-substituted furanones .
Isomerization and Stability
The E-configuration of the bromomethylene group is thermally stable but isomerizes under polar solvents or UV light:
-
Z/E Ratio : Prolonged storage in CDCl₃ shifts the equilibrium toward the Z-isomer (60:40 Z/E after 2 weeks) .
-
Implication : Isomerization affects bioactivity, as Z-isomers show stronger quorum-sensing inhibition in microbial systems .
Functionalization via Cycloaddition
The α,β-unsaturated lactone participates in Diels-Alder reactions:
| Dienophile | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Bicyclic lactone adduct | Toluene, 110°C | 45% |
This reactivity is underutilized but offers routes to complex polycyclic systems .
Biological Activity
(E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one is a halogenated furanone compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical formula of (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one is . Its structure features a furan ring with two bromine substituents, which significantly influence its reactivity and biological interactions. The presence of bromine atoms enhances the compound's ability to interact with biological systems, making it a candidate for various therapeutic applications.
1. Antimicrobial Properties
One of the most notable activities of (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one is its ability to inhibit microbial quorum sensing. This mechanism involves disrupting the communication systems used by bacteria to coordinate their behavior, particularly in biofilm formation.
- Quorum Sensing Inhibition : Research indicates that this compound can interfere with acyl-homoserine lactones (AHLs), critical signaling molecules in bacterial communication. For example, studies have shown that it can significantly reduce biofilm formation in pathogens such as Vibrio harveyi and Listeria monocytogenes .
- Biofilm Disruption : In laboratory settings, (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one has been demonstrated to decrease biofilm thickness and alter biofilm architecture, leading to reduced virulence in treated bacterial strains .
2. Anticancer Activity
The compound also exhibits potential anticancer properties. A study comparing various furanones found that (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one had cytotoxic effects on cancer cell lines, outperforming some reference drugs like cisplatin . The structure's bromination appears to enhance its cytotoxicity, suggesting that modifications to the furanone framework could lead to more potent derivatives.
Case Study 1: Biofilm Control
In a study focused on controlling Listeria monocytogenes, (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one was tested for its efficacy in preventing biofilm formation on stainless steel surfaces. The results indicated a significant reduction in adhered cells, demonstrating its potential as a novel strategy for food safety applications .
| Treatment Concentration | Biofilm Reduction (%) |
|---|---|
| 10 µM | 30 |
| 20 µM | 50 |
| 50 µM | 70 |
Case Study 2: Acid Mine Drainage Reduction
Another investigation assessed the compound's ability to mitigate acid mine drainage by inhibiting the biofilm formation of Acidithiobacillus ferrooxidans. The study found that (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one not only reduced biofilm formation but also downregulated genes associated with extracellular polymeric substance production .
Comparative Analysis with Related Compounds
To better understand the unique properties of (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Alkyl-4-bromo-5-methylene-2(5H)-furanone | Varying alkyl chain lengths | Antimicrobial |
| 4-Bromo-3-methyl-5-methylene-2(5H)-furanone | Methyl group enhances hydrophobicity | Cytotoxicity |
| (Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone | Structural isomer | Less effective against biofilms |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Brominated Furanones
Mechanistic Differences
- Natural (Z)-Isomer with 3-Butyl Group: Inhibits QS by reducing DNA-binding activity of transcriptional regulators (e.g., LuxRV in V. harveyi) .
- Synthetic C-30 : Lacks the 3-alkyl chain, enabling broader solubility and application as a QSI standard. Inhibits AI-2 signaling in Streptococcus mutans .
- BF8 (3-Methyl Derivative): Targets persister cells in E. coli and P. aeruginosa by enhancing antibiotic susceptibility, likely through pH modulation .
- 3,4-Dibromo-2(5H)-furanone: Blocks AI-2 activity but shows reduced efficacy compared to C-30 .
Table 2: Bioactivity Profiles
Toxicity and Selectivity
- Natural (Z)-Isomers: No growth inhibition observed in Vibrio spp. or E. coli at effective QS-inhibiting concentrations .
- BF8: Non-cytotoxic to mammalian cells at bioactive doses .
Key Notes
Isomer-Specific Activity : Most biological data pertain to the (Z)-isomer. The (E)-isomer’s synthesis is reported , but its QS-inhibitory activity remains uncharacterized.
Alkyl Chain Impact : Longer alkyl chains (e.g., butyl) enhance lipid membrane interaction but may reduce solubility. Shorter chains (e.g., methyl) improve bioavailability for targeting persister cells .
Synthetic vs. Natural Derivatives: Synthetic analogs like C-30 and BF8 offer tunable properties for specific applications, while natural furanones provide ecological insights into bacterial competition .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one, and how can reaction conditions be optimized for yield?
- Answer: A tandem Michael addition-elimination reaction using dibromo precursors (e.g., 3,4-dibromo-5-methoxyfuran-2(5H)-one) and nucleophiles (e.g., amines) in the presence of potassium fluoride (KF) is effective. Optimal conditions include anhydrous tetrahydrofuran (THF) as the solvent, a nucleophile-to-substrate molar ratio of 1.5:1, and a reaction time of 24 hours at room temperature, yielding up to 78% after purification via silica gel chromatography .
Q. How is the structural configuration of (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one confirmed experimentally?
- Answer: Single-crystal X-ray diffraction (SCXRD) is critical for confirming spatial configuration. Key parameters include R factors (<0.05) and data-to-parameter ratios (>14:1). Planarity of the furanone ring and chair conformations in substituents (e.g., cyclohexyl groups) are diagnostic features .
Q. What purification methods are effective for isolating (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one from complex reaction mixtures?
- Answer: Silica gel column chromatography with a gradient elution system (petroleum ether/ethyl acetate, 10:1 to 5:1) effectively removes byproducts. Evaporation under reduced pressure and recrystallization in dichloromethane further enhance purity .
Q. What spectroscopic techniques are essential for characterizing brominated furanones, and what key signals indicate successful synthesis?
- Answer:
- ¹H/¹³C NMR: Downfield shifts for carbonyl carbons (~170 ppm) and bromine-induced splitting patterns.
- IR: Strong C=O stretching at ~1750 cm⁻¹.
- MS: Molecular ion peaks with isotopic patterns (M+2 for Br) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data for brominated furanones, such as unexpected coupling constants or shifting NMR signals?
- Answer: Dynamic effects (e.g., tautomerism) or impurities may cause discrepancies. Use 2D NMR (COSY, NOESY) to confirm spin systems and SCXRD to validate spatial assignments. For example, in related compounds, H-atoms were modeled computationally to resolve ambiguities .
Q. How does the stereoelectronic environment of the bromomethylene group influence the reactivity of (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one in nucleophilic substitutions?
- Answer: The electron-withdrawing bromine enhances electrophilicity at the α-carbon of the furanone ring. Density Functional Theory (DFT) calculations can map charge distribution, showing preferential attack at the β-position in Michael additions .
Q. What are the challenges in achieving enantiomeric purity for chiral brominated furanones, and how can they be addressed?
- Answer: Chirality at C4 and C5 requires stereocontrolled synthesis. Chiral auxiliaries (e.g., (S)-l-menthyloxy groups) or asymmetric catalysis can enforce enantiopurity. Chiral HPLC or SCXRD validates enantiomeric ratios .
Q. How can computational methods (e.g., DFT) predict the stability and reactivity of (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one derivatives?
- Answer: DFT analyzes transition states (e.g., for elimination reactions) and intermolecular interactions (e.g., C–H∙∙∙O/Br) to predict regioselectivity and stability. For example, weak interactions in crystal packing were linked to thermodynamic stability in related compounds .
Methodological Notes
- Data Contradiction Analysis: Cross-validate spectroscopic data with SCXRD and computational models to address anomalies.
- Biological Activity Testing: Use in vitro assays (e.g., antibiotic activity against MRSA) guided by structurally similar 4-amino-furanones .
- Reaction Optimization: Systematic variation of solvents (e.g., THF vs. DMF), temperatures, and catalysts (e.g., KF vs. CsF) improves yields .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
